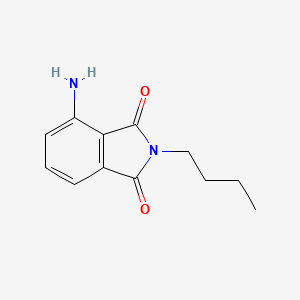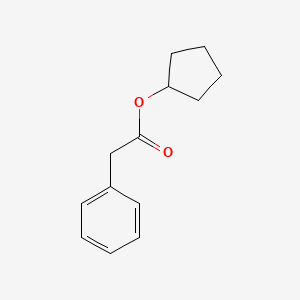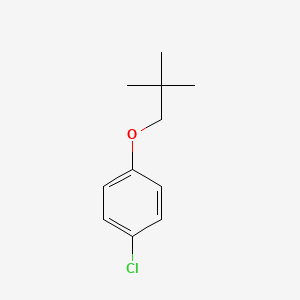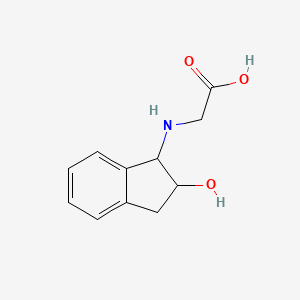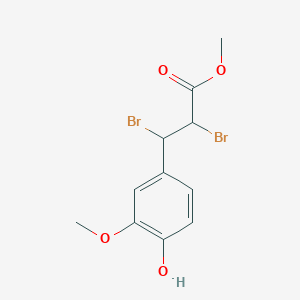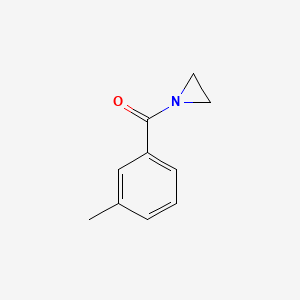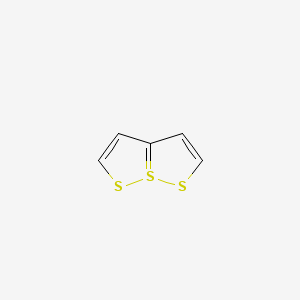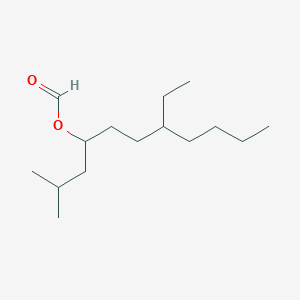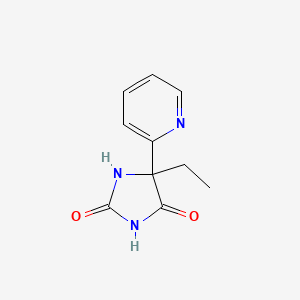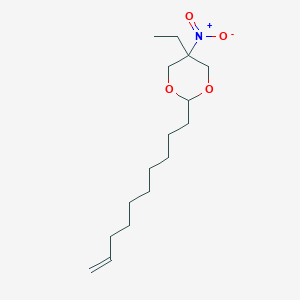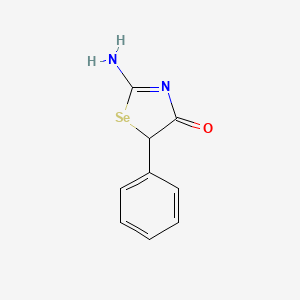![molecular formula C13H8Cl2N2O2 B14743982 2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is an organic compound with the molecular formula C13H8Cl2N2O2 It is a derivative of aniline, characterized by the presence of chloro and nitro substituents on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 2-chloroaniline and 4-chloro-3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography .
化学反応の分析
Types of Reactions
2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The presence of chloro and nitro groups enhances its reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: Similar structure but lacks the nitro group.
2-chloro-N-phenyl-ethanamide: Similar structure but with an ethanamide group instead of the nitro group.
2,5-Dichloroaniline: Similar structure but with different positions of chloro groups.
Uniqueness
2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C13H8Cl2N2O2 |
|---|---|
分子量 |
295.12 g/mol |
IUPAC名 |
1-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-3-1-2-4-12(10)16-8-9-5-6-11(15)13(7-9)17(18)19/h1-8H |
InChIキー |
ZZDBRWIHKBDEAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
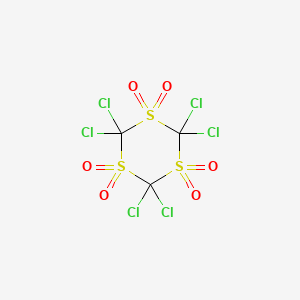
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
